REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5](Br)=[C:4]([CH3:9])[N:3]=1.[Cu][C:11]#[N:12]>CN(C=O)C>[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:11]#[N:12])=[C:4]([CH3:9])[N:3]=1
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Name
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|
Quantity
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20 g
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Type
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reactant
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Smiles
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NC1=NC(=C(C=C1)Br)C
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Name
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copper (I) cyanide
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Quantity
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11 g
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Type
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reactant
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Smiles
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[Cu]C#N
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Name
|
|
Quantity
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25 mL
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Type
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solvent
|
Smiles
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CN(C)C=O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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to reflux for 4 h
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Duration
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4 h
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Type
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CUSTOM
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Details
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The DMF was evaporated in vacuo
|
Type
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CUSTOM
|
Details
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the residue was partitioned between ethyl acetate and 10% sodium cyanide solution
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Type
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WASH
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Details
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The organic layer was washed with 10% sodium cyanide solution and brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
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CUSTOM
|
Details
|
evaporated in vacuo to a brown solid
|
Type
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DISSOLUTION
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Details
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This was dissolved in a minimum amount of ethyl acetate
|
Type
|
CUSTOM
|
Details
|
the product was precipitated
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Type
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ADDITION
|
Details
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by adding hexanes
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Type
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FILTRATION
|
Details
|
The mixture was filtered
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Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=C(C=C1)C#N)C
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |